ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. Its structure includes a cyano group at position 3, a substituted benzamido moiety at position 2 (bearing an N,N-dimethylsulfamoyl group), and an ethyl ester at position 4.
Properties
IUPAC Name |
ethyl 3-cyano-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-4-29-20(26)24-10-9-15-16(11-21)19(30-17(15)12-24)22-18(25)13-5-7-14(8-6-13)31(27,28)23(2)3/h5-8H,4,9-10,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBNMQYOUISDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions The starting materials often include substituted thiophenes and pyridines, which undergo various transformations such as nitration, reduction, and cyclization to form the thienopyridine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to scale up the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thienopyridine core and the benzamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyridine core can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
Chemistry
In the field of organic synthesis, ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a valuable building block for creating more complex molecules. Its diverse reactivity allows chemists to use it as an intermediate in various synthetic pathways.
Biology
The compound’s potential biological activity makes it a candidate for pharmaceutical development. Researchers are investigating its effects on various biological targets and pathways. Preliminary studies suggest that it may exhibit activity against specific enzymes or receptors involved in disease processes.
Medicine
Research into the pharmacological properties of this compound could lead to the discovery of new therapeutic agents. Its structural features suggest potential as an inhibitor of certain enzymes or receptors, which could be beneficial in treating diseases such as cancer or infectious diseases.
Industry
In industrial applications, this compound may be utilized in developing new materials with unique properties. For instance, it could be used in the formulation of polymers or coatings that require specific chemical characteristics.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors affecting signal transduction pathways.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Thieno[2,3-c]Pyridine Derivatives
(a) Ethyl 3-Cyano-2-(4-(Methoxycarbonyl)Benzamido)-4,7-Dihydrothieno[2,3-c]Pyridine-6(5H)-Carboxylate (CAS: 921166-69-0)
- Key Differences : The benzamido substituent here carries a methoxycarbonyl group instead of N,N-dimethylsulfamoyl. This substitution reduces the compound’s polarity and may alter its solubility and binding affinity compared to the target compound.
- Synthetic Relevance : The methoxycarbonyl group is a common precursor for further functionalization, whereas the dimethylsulfamoyl group in the target compound is pharmacologically optimized for target interaction .
Table 1: Comparison of Thieno[2,3-c]Pyridine Derivatives
Heterocyclic Derivatives with Similar Functional Groups
(a) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l)
- Structural Differences: Features an imidazo[1,2-a]pyridine core instead of thieno[2,3-c]pyridine. The nitro and phenethyl groups introduce distinct electronic and steric effects.
- Synthesis: Yielded 51% via a one-pot reaction, lower than typical yields for thienopyridine derivatives (e.g., 68% for compounds in ). The nitro group may complicate synthetic scalability compared to sulfonamides .
(b) (2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (Compound 11b)
- Core Heterocycle : Thiazolo[3,2-a]pyrimidine with a fused furan substituent.
- Functional Groups: Dual cyano groups and a dioxo system enhance electrophilicity, contrasting with the single cyano and sulfonamide in the target compound.
- Physicochemical Data: Melting point 213–215°C; IR peaks at 2,209 cm⁻¹ (CN), aligning with the target compound’s cyano spectral signature .
Table 2: Comparison of Heterocyclic Analogs
Key Research Findings and Implications
Substituent Effects: The N,N-dimethylsulfamoyl group in the target compound likely enhances solubility and target binding compared to methoxycarbonyl or nitro substituents in analogs, as sulfonamides are known to participate in hydrogen bonding and electrostatic interactions .
Synthetic Accessibility: Thieno[2,3-c]pyridine derivatives generally exhibit moderate to high yields (e.g., 68% in ), whereas imidazo[1,2-a]pyridines (51% yield in ) may require optimization for scalability.
Spectral Consistency: IR and NMR data for cyano-containing compounds (e.g., ~2,200 cm⁻¹ IR peaks in and ) validate structural assignments across analogs.
Biological Activity
Ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thieno[2,3-c]pyridine core, which is known for various biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno-pyridine structure and subsequent functionalization with cyano and sulfamoyl groups. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized using methods such as nucleophilic substitutions and cyclization reactions .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thieno-pyridine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The presence of the sulfamoyl group in this compound suggests potential antimicrobial properties. Sulfamides are known to exhibit antibacterial effects by inhibiting bacterial folate synthesis. This mechanism is crucial for the development of new antibiotics against resistant strains .
Anti-inflammatory Effects
Compounds containing thieno-pyridine structures have also demonstrated anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such activities could make this compound a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of thieno-pyridine derivatives, it was found that specific analogs significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Assessment
A recent investigation into the antimicrobial efficacy of sulfamoyl-containing compounds revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to be below 50 µg/mL for several tested strains .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/ MIC (µg/mL) | Reference |
|---|---|---|---|
| Thieno-Pyridine A | Anticancer | 10 | |
| Thieno-Pyridine B | Antimicrobial | <50 | |
| Sulfamoyl Compound C | Anti-inflammatory | Not specified |
Table 2: Synthesis Pathways for Thieno-Pyridine Derivatives
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Ethyl cyanoacetate |
| 2 | Cyclization | Chloroacetyl chloride |
| 3 | Functionalization | Sulfonamide derivatives |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what critical parameters govern reaction efficiency?
- Methodological Answer : The compound can be synthesized via condensation reactions using aromatic aldehydes and chloroacetic acid under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst. Key parameters include:
- Reaction time : Typically 2 hours under reflux.
- Temperature : Maintained at reflux conditions (~140°C for acetic anhydride).
- Stoichiometry : Precise molar ratios of reactants (e.g., 0.01 mol each of aldehyde and chloroacetic acid).
Post-reaction purification involves crystallization from solvents like DMF/water mixtures to isolate the product .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., cyano stretch at ~2220 cm⁻¹, carbonyl groups at ~1700 cm⁻¹).
- Multinuclear NMR :
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.2–2.4 ppm).
- ¹³C NMR : Confirms carbon frameworks (e.g., carbonyl carbons at ~165–175 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., m/z 386 [M⁺] for related analogs).
- X-ray Crystallography : Resolves crystal structure for definitive confirmation .
Q. What safety precautions are necessary during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at –20°C to prevent degradation.
- Spill Management : Sweep/vacuum spills and dispose in chemical waste containers .
Advanced Questions
Q. How can researchers address discrepancies in spectroscopic data observed between synthetic batches?
- Methodological Answer :
- 2D NMR Analysis : Use COSY and HSQC to resolve overlapping signals in complex spectra.
- Purity Enhancement : Recrystallize batches using solvent gradients (e.g., ethanol/water) to remove impurities.
- Comparative Analysis : Cross-reference with published spectral data for thieno-pyridine derivatives (e.g., δ 116–117 ppm for cyano carbons in ¹³C NMR) .
Q. What strategies optimize the compound's stability during long-term storage for pharmacological studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH) and monitor degradation via HPLC.
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Degradation Profiling : Use LC-MS/MS to identify breakdown products (e.g., hydrolysis of the ester group) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the N,N-dimethylsulfamoyl group?
- Methodological Answer :
- Analog Synthesis : Replace the sulfamoyl group with alternatives (e.g., methylsulfonyl, acetyl) and assess biological activity.
- Computational Modeling : Perform molecular docking to predict binding affinity with target enzymes (e.g., kinases).
- Bioassay Correlation : Test analogs in enzyme inhibition assays and correlate activity with electronic properties (e.g., Hammett σ values) .
Q. How can reaction byproducts be systematically identified and minimized during synthesis?
- Methodological Answer :
- TLC Monitoring : Track reaction progress using silica-gel plates (e.g., ethyl acetate/hexane eluent).
- Byproduct Isolation : Use column chromatography to separate side products (e.g., unreacted aldehydes).
- Mechanistic Analysis : Probe reaction pathways via intermediate trapping (e.g., using NMR to identify Schiff base formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
